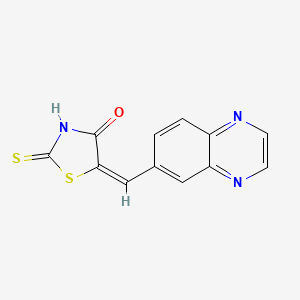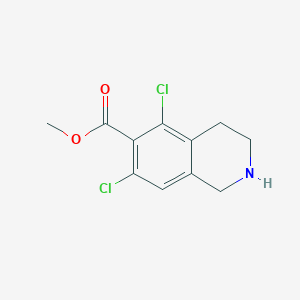
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure substituted with a pyrrolidine ring and a hydroxymethyl group. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, a halogenated quinazoline derivative can react with a pyrrolidine derivative in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or its equivalents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated quinazoline derivatives, pyrrolidine derivatives, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(Hydroxymethyl)pyrrolidin-1-yl)quinazoline: Lacks the methyl group at the 2-position of the quinazoline core.
2-Methylquinazolin-7-ol: Lacks the pyrrolidine ring and hydroxymethyl group.
Pyrrolidin-1-ylquinazoline: Lacks the hydroxymethyl group and the methyl group at the 2-position.
Uniqueness
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol is unique due to the combination of its structural features, which contribute to its specific biological activities. The presence of the hydroxymethyl group, pyrrolidine ring, and methyl group at the 2-position of the quinazoline core distinguishes it from other similar compounds and may enhance its binding affinity and selectivity for certain molecular targets.
Propiedades
Número CAS |
646450-67-1 |
|---|---|
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methylquinazolin-7-ol |
InChI |
InChI=1S/C14H17N3O2/c1-9-15-13-7-11(19)4-5-12(13)14(16-9)17-6-2-3-10(17)8-18/h4-5,7,10,18-19H,2-3,6,8H2,1H3/t10-/m0/s1 |
Clave InChI |
KZLJYNKXGUXFKD-JTQLQIEISA-N |
SMILES isomérico |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCC[C@H]3CO |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)



![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)









